6-Iodopyridin-2(1H)-one

Catalog No.
S3397439
CAS No.
173442-31-4
M.F
C5H4INO
M. Wt
221 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodopyridin-2(1H)-one

CAS Number

173442-31-4

Product Name

6-Iodopyridin-2(1H)-one

IUPAC Name

6-iodo-1H-pyridin-2-one

Molecular Formula

C5H4INO

Molecular Weight

221 g/mol

InChI

InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)

InChI Key

TXADHUCOCBXXQO-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)I

Canonical SMILES

C1=CC(=O)NC(=C1)I

2-Pyridones and Their Applications

2-Pyridones are a class of heterocyclic compounds that have attracted significant attention due to their versatile applications in different areas .

6-Iodopyridin-2(1H)-one is a chemical compound with the molecular formula C5H4IN2OC_5H_4IN_2O. It belongs to the class of pyridinones, characterized by a pyridine ring substituted with an iodine atom at the 6th position and a carbonyl group at the 2nd position. This compound has garnered interest due to its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of new compounds.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-Iodopyridin-2(1H)-one exhibits notable biological activities. It has been studied for its potential use as an intermediate in the synthesis of pharmaceutical compounds targeting neurological and inflammatory diseases. Additionally, its iodine content allows it to serve as a radiolabeled tracer in imaging studies, which could be beneficial for diagnostic purposes.

The synthesis of 6-Iodopyridin-2(1H)-one typically involves the iodination of 6-hydroxypyridin-2(1H)-one. Common methods include:

  • Iodination Reaction: Utilizing iodine and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) under controlled conditions to introduce the iodine atom at the 6th position.
  • Recrystallization or Chromatography: Following the iodination, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Industrial methods may optimize these routes for large-scale production, utilizing continuous flow reactors and automated purification systems to enhance yield and purity.

6-Iodopyridin-2(1H)-one finds applications across various domains:

  • Medicinal Chemistry: As an intermediate in synthesizing drugs targeting specific diseases.
  • Organic Synthesis: Serving as a building block for more complex molecules, including heterocycles and natural product analogs.
  • Biological Studies: Used in research to investigate the effects of iodine-containing compounds on biological systems.
  • Industrial

Studies on 6-Iodopyridin-2(1H)-one have demonstrated its interactions with various biological targets. For instance, it may interact with enzymes or receptors, influencing pathways that lead to therapeutic effects. The presence of both hydroxyl and iodine groups is crucial for these binding interactions, enhancing its reactivity and potential efficacy in medicinal applications.

Several compounds share structural similarities with 6-Iodopyridin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Hydroxy-2-pyridinoneLacks iodine; only has hydroxyl groupLess reactive in substitution reactions
5-Iodopyridin-2(1H)-oneIodine at the 5th positionDifferent reactivity profile compared to 6-Iodopyridin-2(1H)-one
4-Iodo-2-pyridinoneIodine at the 4th positionAffects solubility and reactivity due to absence of hydroxyl group
6-Methoxy-4-iodopyridin-2(1H)-oneMethoxy group instead of hydroxylAlters solubility and reactivity patterns

These comparisons illustrate how the unique combination of functional groups in 6-Iodopyridin-2(1H)-one contributes to its distinct reactivity and potential applications in synthesis and medicinal chemistry .

XLogP3

0.9

Dates

Modify: 2023-08-19

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